REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[CH2:5]=[C:6]1[O:10][C:8](=[O:9])[CH2:7]1>C(Cl)(Cl)Cl>[CH:1]1([NH:4][C:8](=[O:9])[CH2:7][C:6]([CH3:5])=[O:10])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
42.2 g
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Type
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reactant
|
Smiles
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C1(CC1)N
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
62.1 g
|
Type
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reactant
|
Smiles
|
C=C1CC(=O)O1
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Type
|
CUSTOM
|
Details
|
with stirring in an ice bath
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After the addition
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Type
|
STIRRING
|
Details
|
the mixture is stirred at 40° C. for one hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from benzene-n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(CC(=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.4 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |